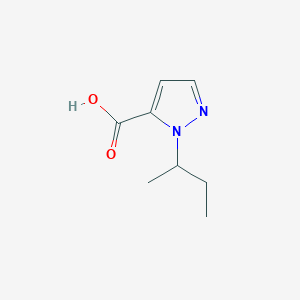
2-(oxolan-3-yl)oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(oxolan-3-yl)oxan-4-ol is an organic compound with a complex structure that includes both pyran and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)oxan-4-ol typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst such as platinum or silver . The reaction conditions can be adjusted based on the specific requirements of the laboratory or industrial setup.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of high-pressure hydrogen and robust catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(oxolan-3-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-(oxolan-3-yl)oxan-4-ol has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism by which 2-(oxolan-3-yl)oxan-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to participate in hydrogen bonding and other interactions that can modulate biological pathways. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-pyran-2-ol: A similar compound with a simpler structure, used in similar applications.
Tetrahydro-4H-pyran-4-ol: Another related compound with slight structural differences, affecting its reactivity and applications.
Uniqueness
What sets 2-(oxolan-3-yl)oxan-4-ol apart is its dual ring structure, combining both pyran and furan rings. This unique configuration imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-(oxolan-3-yl)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-2-4-12-9(5-8)7-1-3-11-6-7/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRAOTPRRQFMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2463102.png)
![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2463105.png)

![N-(4-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463108.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2463111.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2463112.png)


![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2463118.png)

![2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2463120.png)
![2-Chloro-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]acetamide](/img/structure/B2463121.png)

![1-Nitro-4-[4-(pentyloxy)phenyl]benzene](/img/structure/B2463125.png)
